
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride
Übersicht
Beschreibung
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride is a chemical compound with the molecular formula C10H13ClFNO and a molecular weight of 217.67 g/mol . This compound is known for its unique structure, which includes an azetidine ring substituted with a 4-fluorophenoxy methyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Wirkmechanismus
Target of Action
The primary target of 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride is the α7 nicotinic acetylcholine receptor . This receptor is a type of nicotinic acetylcholine receptor, which is a class of pentameric ligand-gated ion channels in the brain and body that are responsive to the neurotransmitter acetylcholine.
Mode of Action
3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride interacts with its target, the α7 nicotinic acetylcholine receptor, as a positive allosteric modulator . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, increasing the flow of ions through the channel and thereby amplifying the cellular response .
Biochemische Analyse
Biochemical Properties
3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of receptor activity. It has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor . This interaction enhances the receptor’s response to acetylcholine, leading to increased ion flow through the receptor channel. The compound’s ability to modulate receptor activity makes it a valuable tool for studying neurotransmission and synaptic plasticity.
Cellular Effects
The effects of 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by increasing the sensitivity of α7 nicotinic acetylcholine receptors to acetylcholine . This results in improved signal transduction and communication between neurons. Additionally, the compound influences gene expression by modulating transcription factors associated with synaptic plasticity and memory formation. In non-neuronal cells, it may affect cellular metabolism and energy production by altering mitochondrial function.
Molecular Mechanism
At the molecular level, 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride exerts its effects through specific binding interactions with the α7 nicotinic acetylcholine receptor . The compound binds to an allosteric site on the receptor, distinct from the acetylcholine binding site. This binding induces a conformational change in the receptor, enhancing its affinity for acetylcholine and increasing ion channel opening. Additionally, the compound may inhibit or activate other enzymes involved in neurotransmitter synthesis and degradation, further influencing synaptic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. Short-term exposure to the compound results in immediate enhancement of receptor activity, while long-term exposure may lead to receptor desensitization and altered cellular responses. In vitro studies have shown that the compound’s effects on cellular function can persist for several hours, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride in animal models are dose-dependent. At low doses, the compound enhances cognitive function and memory retention by modulating α7 nicotinic acetylcholine receptor activity . At higher doses, it may cause adverse effects such as receptor desensitization, reduced synaptic transmission, and potential toxicity. Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant side effects.
Metabolic Pathways
3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride is involved in several metabolic pathways, primarily related to neurotransmitter synthesis and degradation . The compound interacts with enzymes such as acetylcholinesterase and choline acetyltransferase, influencing the levels of acetylcholine in the synaptic cleft. Additionally, it may affect the metabolic flux of other neurotransmitters, such as dopamine and serotonin, by modulating their synthesis and degradation pathways.
Transport and Distribution
Within cells and tissues, 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in target tissues. Once inside the cell, it may bind to intracellular proteins and receptors, influencing its localization and activity. The compound’s distribution is also influenced by its interaction with plasma proteins, which can affect its bioavailability and clearance.
Subcellular Localization
The subcellular localization of 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride is critical for its activity and function . The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with membrane-bound receptors and enzymes. Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, such as the endoplasmic reticulum or mitochondria. These localizations are essential for its role in modulating receptor activity and cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride typically involves the reaction of 4-fluorophenol with an appropriate azetidine derivative. One common method includes the following steps:
Formation of 4-Fluorophenoxy Methyl Intermediate: 4-Fluorophenol is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base like potassium carbonate to form the 4-fluorophenoxy methyl intermediate.
Azetidine Ring Formation: The intermediate is then reacted with an azetidine derivative, such as azetidine-3-carboxylic acid, under basic conditions to form the desired azetidine ring.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium perm
Eigenschaften
IUPAC Name |
3-[(4-fluorophenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFDRJVFRCXFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


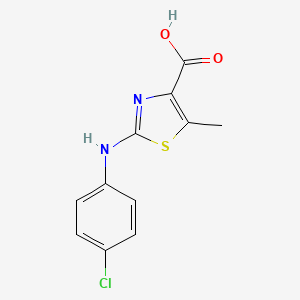
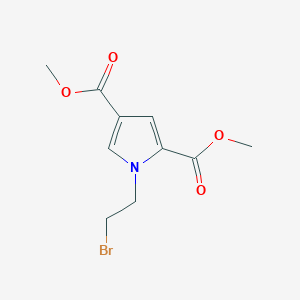
![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)
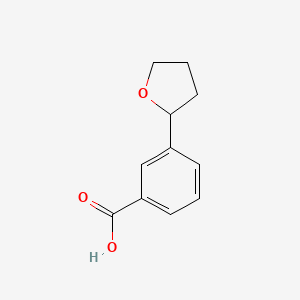
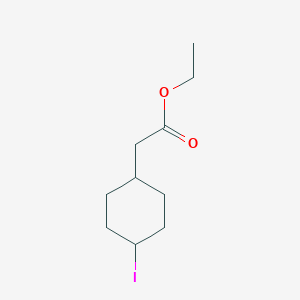
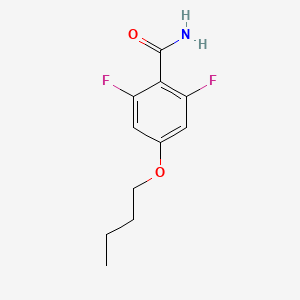

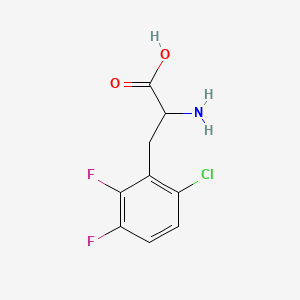

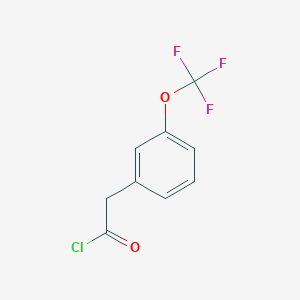
![ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405220.png)
![3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1405221.png)
